molecular formula C14H21Br B13608117 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene

2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene

Cat. No.: B13608117
M. Wt: 269.22 g/mol
InChI Key: BVJLIYLGVKTRJV-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with three methyl groups at the 1, 3, and 5 positions and a 3-bromo-2,2-dimethylpropyl chain at the 2-position. This structure imparts unique steric and electronic properties, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula

C14H21Br

Molecular Weight

269.22 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C14H21Br/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7H,8-9H2,1-5H3

InChI Key

BVJLIYLGVKTRJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C)(C)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the safe management of bromine, which is a hazardous material.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyl chain can undergo radical reactions. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Structural Similarities and Differences

  • 2-Bromo-1,3,5-triisopropylbenzene (CAS 7073-99-6) : Features three isopropyl groups and a bromine atom on the benzene ring. The bulkier isopropyl substituents increase steric hindrance compared to the dimethylpropyl chain in the target compound .
  • 2-Bromo-1,3-diethyl-5-methylbenzene (CAS 57190-17-7) : Contains ethyl and methyl groups, offering reduced steric bulk but different electronic effects due to alkyl chain length .
  • 1,3,5-Trimethylbenzene (Pseudocumene) : Lacks bromine but shares the trimethylbenzene core, providing a baseline for reactivity studies with hydroxyl (HO) radicals .

Physical Properties

Table 1 compares physical properties of selected analogs:

Compound Molecular Formula Boiling Point (°C) Solubility Density (g/cm³)
2-Bromo-1,3,5-triisopropylbenzene C₁₅H₂₁Br 275–277 Organic solvents ~0.98
2-Bromo-1,3-diethyl-5-methylbenzene C₁₀H₁₃Br Not reported Organic solvents Not reported
1,3,5-Trimethylbenzene C₉H₁₂ 168–170 Low water solubility 0.86

Key Observations :

  • Bulkier substituents (e.g., isopropyl vs. dimethylpropyl) correlate with higher boiling points due to increased molecular weight and van der Waals interactions .
  • All compounds exhibit low water solubility, typical of hydrophobic aromatic systems.

Reactivity with Hydroxyl (HO) Radicals

The reaction rate coefficient ($k$) of 1,3,5-trimethylbenzene with HO radicals is $5.67 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹ at 296 K . For brominated analogs like 2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene:

  • Steric Effects : The dimethylpropyl group could hinder HO radical access to the ring, further decreasing $k$. Experimental validation is needed to confirm these hypotheses.

Research Findings and Gaps

Reactivity Data : While 1,3,5-trimethylbenzene’s HO radical kinetics are well-documented , the target compound’s reactivity remains unstudied. Computational modeling or pulsed laser techniques could bridge this gap.

Synthetic Applications : Brominated analogs are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). The dimethylpropyl chain in the target compound may offer unique regioselectivity in such reactions.

Thermodynamic Stability : Substituent bulkiness likely enhances thermal stability, as seen in 2-Bromo-1,3,5-triisopropylbenzene’s high boiling point .

Biological Activity

2-(3-Bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene is a brominated organic compound with significant potential in various applications, particularly in organic synthesis and materials science. Its unique structure, characterized by a brominated alkyl group linked to a trimethylbenzene core, suggests diverse biological activities and interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${21}$Br. The compound features a bromine atom at the 3-position of the 2,2-dimethylpropyl substituent, which influences its chemical reactivity and potential biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC${15}$H${21}$Br
Molecular Weight305.24 g/mol
Density1.05 g/cm³ (approx.)
Boiling Point220-225 °C (approx.)

Interaction Studies

Research indicates that this compound exhibits notable interactions with various biological targets. Understanding these interactions is crucial for predicting its behavior in biological systems.

Potential Biological Effects

  • Endocrine Disruption : Similar compounds have shown endocrine-disrupting properties. Studies suggest that brominated compounds can interact with hormone receptors, potentially leading to adverse health effects.
  • Neurotoxicity : Some derivatives of brominated compounds have been associated with neurotoxic effects. Further investigation into this compound's neurotoxic potential is warranted.
  • Metabolic Effects : Research indicates that halogenated compounds can influence metabolic pathways related to xenobiotic metabolism.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions using reagents such as N-bromosuccinimide (NBS) or molecular bromine in suitable solvents like cyclohexane or acetonitrile .

Applications in Research and Industry

  • Organic Synthesis : The compound can serve as an intermediate in synthesizing other complex organic molecules.
  • Material Science : Its unique properties may find applications in developing advanced materials with specific functionalities.

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